1-(3-chlorophenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
描述
属性
IUPAC Name |
1-(3-chlorophenyl)-6-(pyridin-2-ylmethylsulfanyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5OS/c18-11-4-3-6-13(8-11)23-15-14(9-20-23)16(24)22-17(21-15)25-10-12-5-1-2-7-19-12/h1-9H,10H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHRWVAABZMIHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(3-chlorophenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, also known by its CAS number 922556-28-3, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 369.8 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H12ClN5OS |
| Molecular Weight | 369.8 g/mol |
| CAS Number | 922556-28-3 |
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties through the inhibition of eukaryotic protein kinases. A study demonstrated that related compounds showed potent anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells. Specific derivatives were reported to have IC50 values as low as 0.016 µM against wild-type epidermal growth factor receptor (EGFR) and notable activity against mutant forms of EGFR .
Case Study: Antitumor Efficacy
In vivo studies have shown that certain pyrazolo[3,4-d]pyrimidine compounds can induce significant reductions in tumor volumes in mouse models by effectively blocking specific kinase activities. For instance, one study reported a 50% reduction in tumor size through the inhibition of Bcr-Abl T315I mutant kinase activity .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Pyrazolo[3,4-d]pyrimidines have been shown to possess antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action appears to involve the inhibition of bacterial DNA polymerase and other critical enzymes necessary for bacterial proliferation .
Comparative Antimicrobial Efficacy
A comparative analysis of various pyrazolo[3,4-d]pyrimidine derivatives highlighted their antibacterial efficacy:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 15 µg/mL |
| Compound B | E. coli | 20 µg/mL |
| 1-(3-chlorophenyl)... | S. aureus, E. coli | TBD |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cancer cells and bacteria. In cancer therapy, it acts primarily through kinase inhibition, while in bacterial infections, it disrupts essential bacterial functions by targeting DNA replication processes.
科学研究应用
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can target specific kinases involved in cancer progression, making them potential candidates for cancer therapy .
Antiviral Properties
Recent investigations have highlighted the antiviral potential of pyrazolo[3,4-d]pyrimidine derivatives against several viruses, including influenza and HIV. The compound's structure allows it to interact with viral enzymes, inhibiting their activity and preventing viral replication. In vitro studies have demonstrated significant efficacy against various strains of viruses, suggesting its utility as a lead compound for antiviral drug development .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This property is significant for understanding drug interactions and optimizing therapeutic regimens .
Case Study 1: Anticancer Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer activity against breast cancer cell lines. The results indicated that certain substitutions on the pyrazolo ring enhanced cytotoxicity compared to standard chemotherapeutics .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 12.5 | Inhibition of cell cycle progression |
| Compound B | 8.0 | Induction of apoptosis via caspase activation |
Case Study 2: Antiviral Activity
A recent study assessed the antiviral efficacy of pyrazolo[3,4-d]pyrimidine derivatives against the influenza virus. The compounds were tested for their ability to inhibit viral replication in vitro. Results showed that one derivative had an EC50 value of 0.02 µM, significantly outperforming existing antiviral agents .
| Compound | EC50 (µM) | Virus Type |
|---|---|---|
| Compound C | 0.02 | Influenza A |
| Compound D | 0.05 | HIV |
相似化合物的比较
Structural Variations and Substituent Effects
The table below highlights key structural differences among analogs:
Key Observations :
- Morpholinoethylthio substituents (e.g., 78g, 84b) enhance solubility due to the morpholine ring’s polarity, which may optimize pharmacokinetics .
- Bulky groups (e.g., isopropylthio in 2d) correlate with lower synthetic yields (65% vs. 71% for simpler analogs), suggesting steric hindrance during synthesis .
Insights :
- Yields for morpholino-containing derivatives (e.g., 84b: 86%) are higher than those with chlorophenyl groups (e.g., 2a: 69%), possibly due to optimized reaction pathways .
Physical Properties
Analysis :
- The 3-chlorophenyl group in the target compound contributes to hydrophobicity, whereas morpholino (78g) or hydroxyethyl (HS43) groups improve aqueous solubility .
常见问题
Q. What are the optimal synthetic routes for 1-(3-chlorophenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, considering regioselectivity and yield?
Methodological Answer: The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step pathways. For the target compound, a sequential approach is recommended:
Core Formation : Use a one-pot cyclocondensation reaction with 3-chlorophenylhydrazine and thiourea derivatives to construct the pyrazolo[3,4-d]pyrimidine core .
Thioether Introduction : React the core intermediate with pyridin-2-ylmethanethiol under basic conditions (e.g., NaH in DMF) to install the thioether moiety. Temperature control (0–25°C) minimizes side reactions .
Final Functionalization : Optimize acylation or alkylation steps using catalytic agents (e.g., Pd catalysts for cross-coupling) to enhance regioselectivity.
Q. Key Parameters :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Core Formation | Thiourea, EtOH, reflux | 50–65% |
| Thioether Addition | Pyridin-2-ylmethanethiol, DMF, 25°C | 70–85% |
| Purification | Column chromatography (SiO₂, EtOAc/hexane) | >95% purity |
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer: Combine multiple analytical techniques:
- NMR Spectroscopy : Assign peaks for the pyrazolo[3,4-d]pyrimidine core (e.g., δ 8.2–8.5 ppm for pyrimidine protons) and the pyridinylmethyl-thio group (δ 4.5–4.8 ppm for SCH₂) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (calc. for C₁₇H₁₂ClN₅OS: 393.04 g/mol) with <2 ppm error .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., substitution at N1 vs. N2) using single-crystal data .
- HPLC-PDA : Assess purity (>98%) with a C18 column (MeCN/H₂O gradient, 254 nm detection) .
Q. What in vitro assays are suitable for initial biological screening of this compound?
Methodological Answer: Prioritize target-specific assays based on structural analogs:
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, JAK2) using fluorescence polarization assays .
- Cellular Viability : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays (IC₅₀ determination) .
- Solubility and Stability : Perform shake-flask solubility (PBS, pH 7.4) and microsomal stability assays (liver microsomes, NADPH) to guide SAR .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidine derivatives?
Methodological Answer: Address discrepancies through:
- Standardized Protocols : Replicate assays under identical conditions (e.g., cell density, serum concentration) to isolate compound-specific effects .
- Dose-Response Curves : Use 8–10 concentration points to calculate accurate EC₅₀/IC₅₀ values and minimize variability .
- Orthogonal Assays : Validate findings with complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. Example Workflow :
Q. What computational methods can predict structure-activity relationships (SAR) for this compound?
Methodological Answer: Leverage molecular modeling and cheminformatics:
- Docking Studies : Use AutoDock Vina to map interactions with target proteins (e.g., ATP-binding pockets in kinases) .
- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors/acceptors to predict bioavailability .
- MD Simulations : Simulate binding stability over 100 ns to assess residence time and conformational changes .
Q. Key Insights :
Q. What strategies can improve the pharmacokinetic properties of this compound?
Methodological Answer: Optimize ADME profiles through structural modifications:
- Solubility Enhancement : Introduce ionizable groups (e.g., morpholine) or formulate as salts (e.g., hydrochloride) .
- Metabolic Stability : Replace labile groups (e.g., methylthio → trifluoromethyl) to reduce CYP450-mediated oxidation .
- Bioavailability : Use prodrug approaches (e.g., esterification of the hydroxyl group) to enhance intestinal absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
